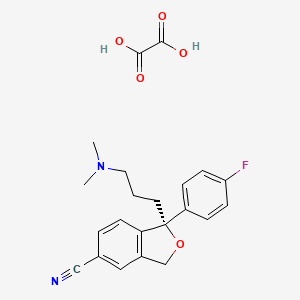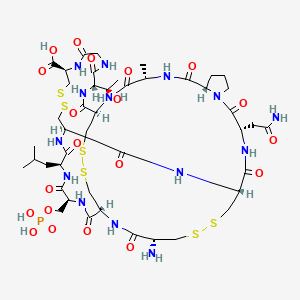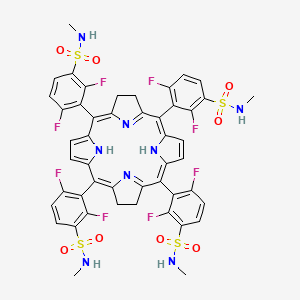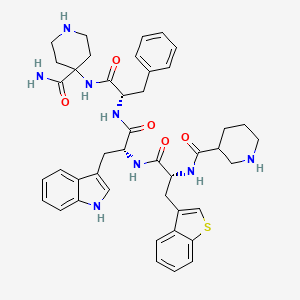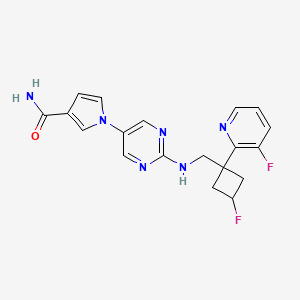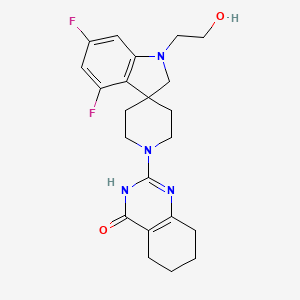
RK-287107
Overview
Description
RK-287107 is a potent and specific inhibitor of tankyrase enzymes, which are members of the poly (ADP-ribose) polymerase family. Tankyrase enzymes play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers, including colorectal cancer . By inhibiting tankyrase, this compound downregulates β-catenin and suppresses the growth of colorectal cancer cells .
Mechanism of Action
Target of Action
The primary targets of “RK-287107” are tankyrase-1 and tankyrase-2 , which are members of the poly (ADP-ribose) polymerase family proteins . These proteins play a crucial role in the Wnt/β-catenin signaling pathway, which is activated in over 90% of human colorectal cancer .
Mode of Action
“this compound” interacts with its targets, tankyrase-1 and tankyrase-2, by inhibiting their enzymatic activities . This inhibition leads to the accumulation of Axin2, a negative regulator of β-catenin . As a result, the post-translational modification that causes ubiquitin-dependent degradation of Axin is blocked, leading to the downregulation of β-catenin .
Biochemical Pathways
The primary biochemical pathway affected by “this compound” is the Wnt/β-catenin signaling pathway . By inhibiting tankyrase-1 and tankyrase-2, “this compound” downregulates β-catenin, thereby attenuating the Wnt/β-catenin signaling . This pathway plays an important role in tumorigenesis and promotes the proliferation of colorectal cancer cells .
Pharmacokinetics
It is noted that “this compound” demonstrates potent inhibition of tankyrases
Result of Action
The molecular and cellular effects of “this compound” action include the accumulation of Axin2 and the downregulation of β-catenin . This leads to the suppression of T-cell factor/lymphoid enhancer factor reporter activity and the target gene expression in colorectal cancer cells harboring the shortly truncated APC mutations . Consequently, “this compound” inhibits the growth of APC-mutated (β-catenin-dependent) colorectal cancer cells .
Action Environment
It is noted that orally given “this compound” at tolerable doses suppresses tumor growth in a mouse xenograft model This suggests that the compound’s action and efficacy may be influenced by factors such as dosage and route of administration
Biochemical Analysis
Biochemical Properties
RK-287107 interacts with tankyrases (tankyrase-1 and tankyrase-2), which are members of the poly (ADP-ribose) polymerase (PARP) family proteins . The inhibition of these enzymes by this compound leads to the attenuation of the Wnt/β-catenin signaling pathway , which plays a crucial role in cancer pathogenesis .
Cellular Effects
This compound has been shown to cause Axin2 accumulation and downregulate β-catenin, T-cell factor/lymphoid enhancer factor reporter activity, and the target gene expression in colorectal cancer cells harboring the shortly truncated APC mutations . It inhibits the growth of APC-mutated (β-catenin-dependent) colorectal cancer cells but not the APC-wild (β-catenin-independent) colorectal cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of tankyrase-1 and tankyrase-2 . This inhibition leads to the accumulation of Axin2, a negative regulator of β-catenin . This post-translational modification causes ubiquitin-dependent degradation of Axin, resulting in β-catenin accumulation . Tankyrase inhibitors like this compound downregulate β-catenin and suppress the growth of APC-mutated colorectal cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been reported that orally given this compound at tolerable doses suppresses tumor growth in a mouse xenograft model .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At tolerable doses, it has been shown to suppress tumor growth in a mouse xenograft model .
Metabolic Pathways
This compound is involved in the Wnt/β-catenin signaling pathway . By inhibiting tankyrases, it downregulates β-catenin and suppresses the growth of adenomatous polyposis coli (APC)-mutated colorectal cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RK-287107 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the available literature .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This would include the use of advanced techniques such as high-performance liquid chromatography for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: RK-287107 primarily undergoes reactions related to its inhibitory activity on tankyrase enzymes. These reactions include binding to the active site of tankyrase and inhibiting its enzymatic activity .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various organic solvents, catalysts, and reagents specific to the formation of its chemical structure. The exact conditions are proprietary .
Major Products Formed: The major product formed from the reactions involving this compound is the inhibition of tankyrase activity, leading to the downregulation of β-catenin and suppression of cancer cell growth .
Scientific Research Applications
RK-287107 has significant scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of colorectal cancer cells that harbor mutations in the adenomatous polyposis coli gene . Additionally, this compound is used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in cancer progression .
Comparison with Similar Compounds
- G007-LK
- XAV939
- IWR-1
Comparison: RK-287107 is unique in its high specificity and potency as a tankyrase inhibitor compared to other similar compounds . It has demonstrated superior efficacy in inhibiting the growth of colorectal cancer cells with adenomatous polyposis coli mutations . Unlike some other inhibitors, this compound does not significantly inhibit the poly (ADP-ribose) polymerase 1 enzyme, making it a more selective and potentially safer therapeutic option .
Properties
IUPAC Name |
2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O2/c23-14-11-16(24)19-18(12-14)28(9-10-29)13-22(19)5-7-27(8-6-22)21-25-17-4-2-1-3-15(17)20(30)26-21/h11-12,29H,1-10,13H2,(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQYCOUBRJEYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4(CC3)CN(C5=C4C(=CC(=C5)F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


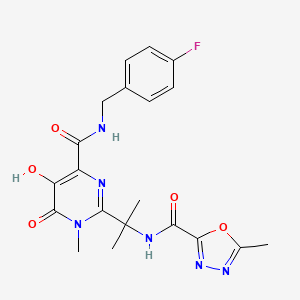
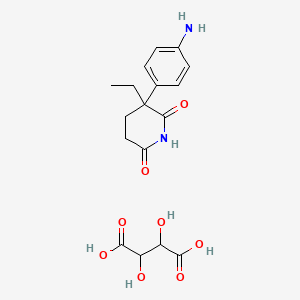
![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)
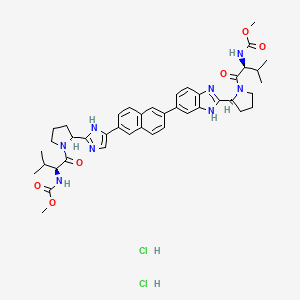

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)
